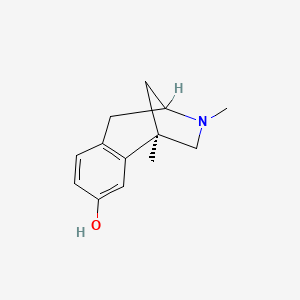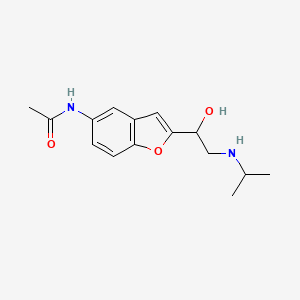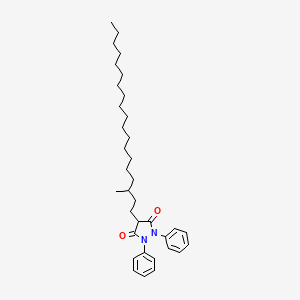
3-Chloro-4-methylcatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methylcatechol is a chlorocatechol that is catechol which is substituted by a chlorine at position 3 and a methyl group at position 4 . It is structurally related to lignans .
Synthesis Analysis
The synthesis of 4-methylcatechol, a compound similar to 3-chloro-4-methylcatechol, involves a demethylating reaction carried out under protection of inert gas at 100-120°C . The Suzuki-Miyaura coupling method could potentially be used for the synthesis of 3-chloro-4-methylcatechol .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-methylcatechol is C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .Chemical Reactions Analysis
Catechols, including 3-Chloro-4-methylcatechol, can undergo a variety of chemical reactions. In the presence of heavy metals, stable complexes can be formed. In the presence of oxidizing agents, catechols can be oxidized to semiquinone radicals and in a next step to o-benzoquinones .Physical And Chemical Properties Analysis
Physical properties of catechols include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
174509-39-8 |
|---|---|
Produktname |
3-Chloro-4-methylcatechol |
Molekularformel |
C7H7ClO2 |
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
3-chloro-4-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-3-5(9)7(10)6(4)8/h2-3,9-10H,1H3 |
InChI-Schlüssel |
KMTSTVDXZGLBBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)O)Cl |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)O)Cl |
Andere CAS-Nummern |
174509-39-8 |
Synonyme |
3-chloro-4-methylcatechol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



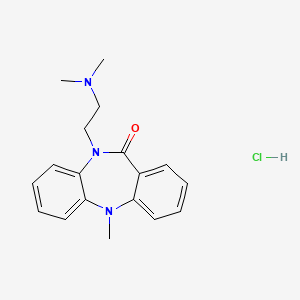
![6-ethyl-5-methyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1220777.png)

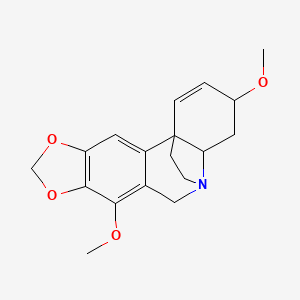
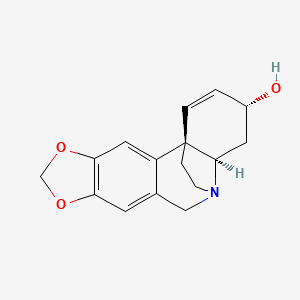
![[3,4-Diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1220785.png)
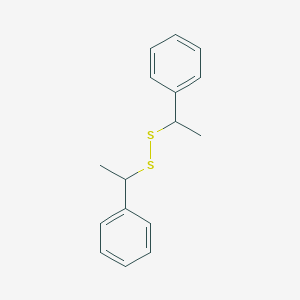


![3-Methyl-1,2-dihydropyrido[3,2-e][1,2,4]triazine;hydrochloride](/img/structure/B1220790.png)
